

# Spectroscopic Analysis of 2-Nitro-2phenylindene-1,3-dione: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitro-2-phenylindene-1,3-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **2-Nitro-2-phenylindene-1,3-dione**. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted data based on the analysis of the parent compound, 2-phenylindene-1,3-dione, and the known spectroscopic effects of the nitro functional group. This approach offers a robust framework for the identification and characterization of this molecule.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Nitro-2-phenylindene-1,3-dione**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The introduction of a nitro group at the C2 position is expected to significantly influence the chemical shifts of the surrounding nuclei. The electron-withdrawing nature of the nitro group will deshield adjacent protons and carbons, leading to downfield shifts in the NMR spectra.

Table 1: Predicted <sup>1</sup>H NMR Data for **2-Nitro-2-phenylindene-1,3-dione** 



| Chemical Shift<br>(ppm) | Multiplicity | Integration | Assignment        |
|-------------------------|--------------|-------------|-------------------|
| 8.10 - 8.30             | m            | 2H          | Aromatic (H4, H7) |
| 7.80 - 7.95             | m            | 2H          | Aromatic (H5, H6) |
| 7.40 - 7.60             | m            | 5H          | Phenyl group      |

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Nitro-2-phenylindene-1,3-dione** 

| Chemical Shift (ppm) | Assignment                                    |
|----------------------|---|
| 190 - 195            | C1, C3 (Carbonyl)                             |
| 140 - 145            | C3a, C7a                                      |
| 135 - 140            | C5, C6  |
| 130 - 135            | Phenyl (quaternary)                           |
| 125 - 130            | Phenyl (CH)                                   |
| 120 - 125            | C4, C7  |
| 90 - 95              | C2 (quaternary, attached to NO <sub>2</sub> ) |

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Nitro-2-phenylindene-1,3-dione** is predicted to be dominated by the strong absorptions of the carbonyl and nitro groups.

Table 3: Predicted IR Absorption Bands for 2-Nitro-2-phenylindene-1,3-dione



| Wavenumber (cm <sup>-1</sup> ) | Intensity      | Assignment  |
|--------------------------------|----------------|---|
| 1710 - 1740                    | Strong         | C=O stretch (asymmetric and symmetric) of the dione |
| 1540 - 1570                    | Strong         | N-O asymmetric stretch of the nitro group           |
| 1340 - 1370                    | Strong         | N-O symmetric stretch of the nitro group            |
| 3050 - 3100                    | Medium         | C-H stretch (aromatic)                              |
| 1580 - 1620                    | Medium to Weak | C=C stretch (aromatic)                              |

## **Mass Spectrometry (MS)**

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns related to the loss of the nitro group and cleavage of the indene-1,3-dione ring.

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Nitro-2-phenylindene-1,3-dione** 

| m/z | Proposed Fragment                              |
|-----|--|
| 267 | [M] <sup>+</sup> (Molecular Ion)               |
| 221 | [M - NO <sub>2</sub> ] <sup>+</sup>            |
| 193 | [M - NO <sub>2</sub> - CO] <sup>+</sup>        |
| 165 | [M - NO <sub>2</sub> - 2CO] <sup>+</sup>       |
| 104 | [C <sub>8</sub> H <sub>4</sub> O] <sup>+</sup> |
| 77  | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>  |

## **Experimental Protocols**

The following are detailed methodologies for the spectroscopic analysis of **2-Nitro-2-phenylindene-1,3-dione**.



## NMR Spectroscopy

#### Sample Preparation:

- Weigh approximately 5-10 mg of **2-Nitro-2-phenylindene-1,3-dione**.
- Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Solvent: CDCl3.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: 100 MHz (or higher) NMR spectrometer.
- Solvent: CDCl<sub>3</sub>.
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024-4096 (or more, depending on sample concentration).



- Relaxation Delay: 2-5 seconds.
- Reference: CDCl<sub>3</sub> at 77.16 ppm.

## FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of 2-Nitro-2-phenylindene-1,3-dione with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

#### Analysis:

- Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
- · Mode: Transmission.
- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

### **Mass Spectrometry**

Sample Introduction:

• Direct infusion or via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. For a solid sample, a direct insertion probe can be used.

Electron Ionization (EI) Mass Spectrometry:







• Ionization Mode: Electron Ionization (EI).

• Electron Energy: 70 eV.

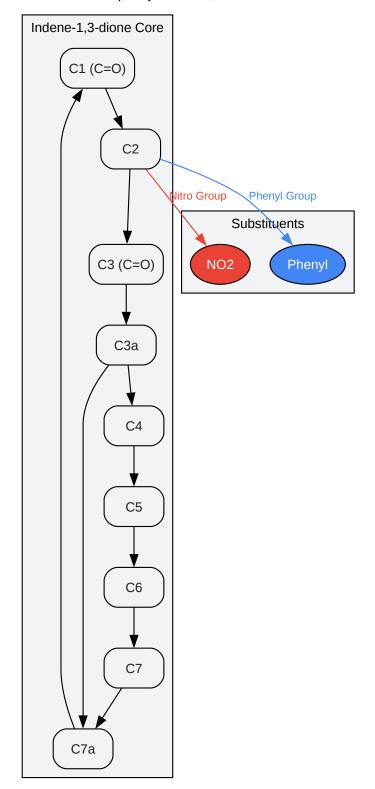
• Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

• Mass Range: m/z 50-500.

• Source Temperature: 200-250 °C.

# Visualizations Chemical Structure and Key Functional Groups





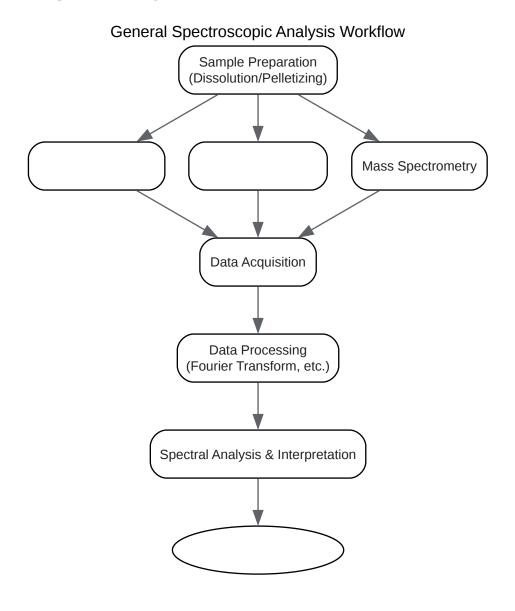
2-Nitro-2-phenylindene-1,3-dione Structure

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Caption: Key functional groups of **2-Nitro-2-phenylindene-1,3-dione**.



## **Spectroscopic Analysis Workflow**



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Caption: A generalized workflow for spectroscopic analysis.

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